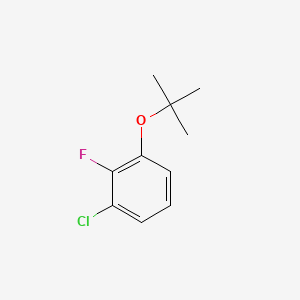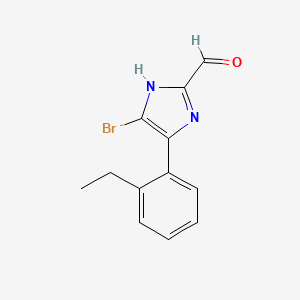
5-Bromo-4-(2-ethylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD33022675” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022675” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve several intermediate compounds, each requiring purification and characterization before proceeding to the next step.
Industrial Production Methods: Industrial production of “MFCD33022675” is scaled up from laboratory methods, ensuring that the process is economically viable and environmentally friendly. This involves optimizing reaction conditions, using large-scale reactors, and implementing efficient purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022675” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022675” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from the reactions of “MFCD33022675” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
“MFCD33022675” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, “MFCD33022675” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD33022675” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the context in which the compound is used, but typically involve binding to the target molecule and modulating its activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD33022675” include those with comparable molecular structures or functional groups. These compounds may share some chemical properties and reactivity patterns but differ in their specific applications or biological effects.
Uniqueness: What sets “MFCD33022675” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain molecular targets. This makes it particularly valuable in certain research or industrial applications where these properties are crucial.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(2-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-5-3-4-6-9(8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
ZFEOWQVUGAJWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


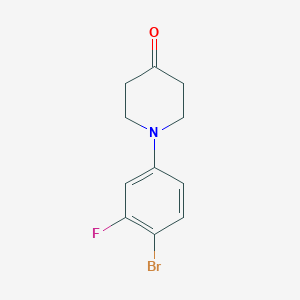
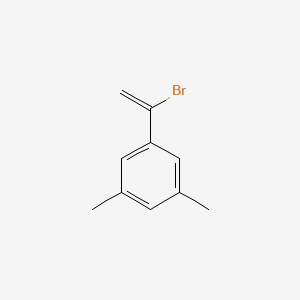
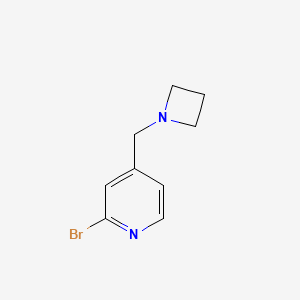

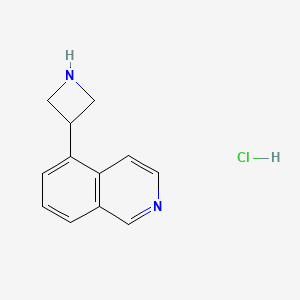
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
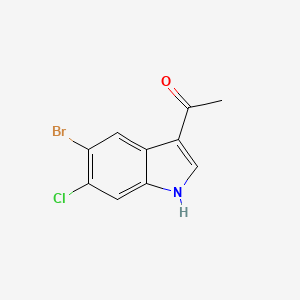
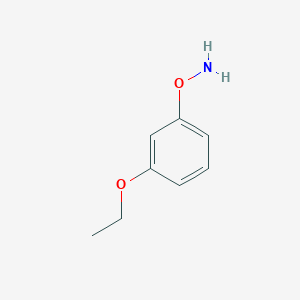
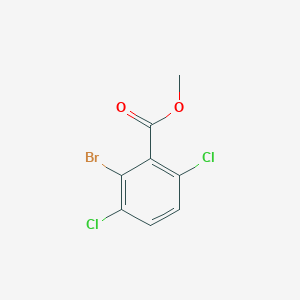
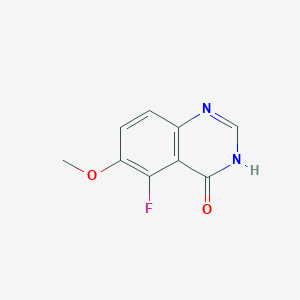
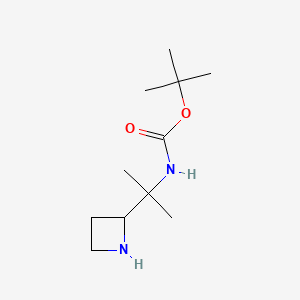
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
